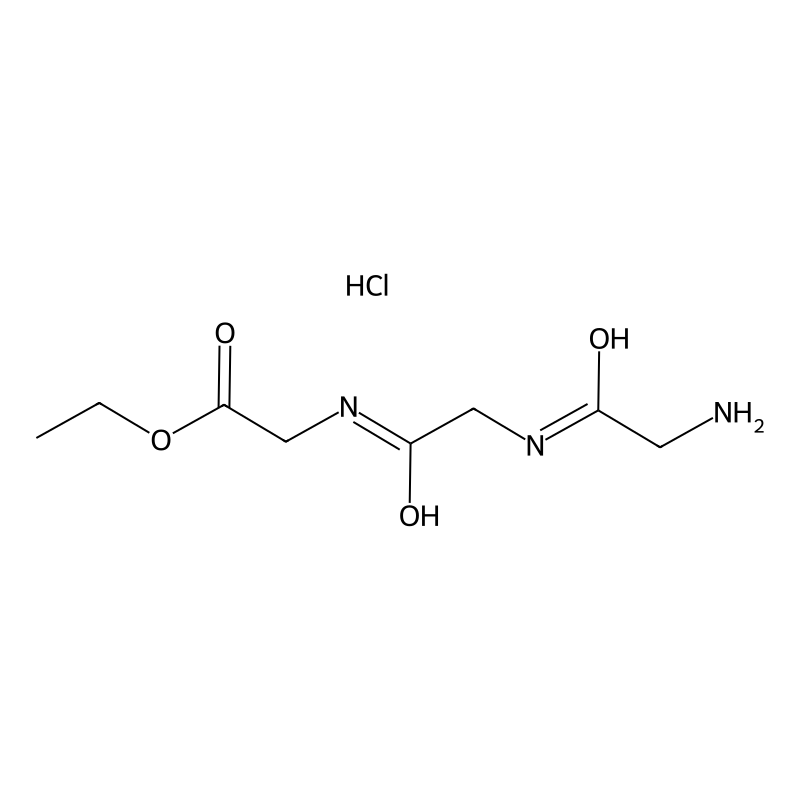

H-Gly-Gly-Gly-OEt.HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

H-Gly-Gly-Gly-OEt.HCl (CAS 16194-06-2) is a highly versatile, C-terminally protected tripeptide building block utilized extensively in fragment-based peptide synthesis, biomaterial functionalization, and radiopharmaceutical precursor development. By masking the C-terminal carboxylic acid as an ethyl ester and stabilizing the N-terminus as a hydrochloride salt, this compound overcomes the inherent zwitterionic limitations of free triglycine [1]. This structural configuration ensures excellent shelf stability, prevents unwanted self-condensation during N-terminal activation, and provides the necessary solubility profile for both organic-phase cross-coupling and aqueous bioconjugation workflows [2]. For procurement professionals and synthetic chemists, it represents a ready-to-use, standardized synthon that reduces the step-count and improves the overall yield of complex peptidomimetic assemblies [3].

Research Fit

Substituting H-Gly-Gly-Gly-OEt.HCl with unprotected H-Gly-Gly-Gly-OH (free triglycine) fundamentally disrupts controlled synthetic workflows. Free triglycine exists as a zwitterion, rendering it virtually insoluble in standard organic peptide synthesis solvents such as DMF or dichloromethane, which severely limits its processability [1]. Furthermore, attempting to activate the N-terminus of an unprotected tripeptide without C-terminal masking leads to rapid, uncontrolled head-to-tail polymerization and self-condensation, destroying batch reproducibility and drastically reducing the yield of the target conjugate [2]. The ethyl ester protection in H-Gly-Gly-Gly-OEt.HCl is specifically engineered to lock the C-terminus, ensuring that coupling or functionalization occurs exclusively at the N-terminal amine, while the hydrochloride salt form guarantees precise stoichiometric handling and improved dissolution kinetics upon neutralization [3].

Substitution Risk

Prevention of Uncontrolled Polymerization During Activation

In fragment condensation workflows, the activation of unprotected tripeptides leads to significant oligomerization. Utilizing H-Gly-Gly-Gly-OEt.HCl completely suppresses C-terminal reactivity, ensuring directed N-terminal coupling. Historical and modern synthetic models demonstrate that while unprotected triglycine undergoes rapid self-condensation upon activation (yielding complex mixtures and low target recovery), the ethyl ester variant restricts reaction strictly to the N-terminus, enabling precise stepwise or fragment assembly [1].

| Evidence Dimension | Unwanted self-condensation during N-terminal activation |

| Target Compound Data | H-Gly-Gly-Gly-OEt.HCl (0% self-condensation, directed coupling) |

| Comparator Or Baseline | H-Gly-Gly-Gly-OH (Extensive oligomerization/polymerization) |

| Quantified Difference | Complete suppression of C-terminal side reactions |

| Conditions | Standard peptide coupling conditions (e.g., carbodiimide or DMT activation) |

Eliminating self-condensation is critical for achieving high-purity yields in commercial peptide manufacturing and avoiding costly chromatographic separations.

Enhanced Processability and Organic Solvent Solubility

The zwitterionic nature of free triglycine makes it highly intractable in organic solvents, whereas the hydrochloride salt of the ethyl ester is readily processable. When neutralized with a tertiary amine (e.g., DIPEA), H-Gly-Gly-Gly-OEt.HCl exhibits high solubility in polar aprotic solvents like DMF, which is essential for homogeneous liquid-phase synthesis and transition-metal catalyzed cross-coupling reactions [1]. Unprotected triglycine remains largely insoluble under these conditions, forcing the use of mixed aqueous systems that can degrade moisture-sensitive coupling reagents [2].

| Evidence Dimension | Solubility in polar aprotic solvents (e.g., DMF) |

| Target Compound Data | H-Gly-Gly-Gly-OEt.HCl (Highly soluble upon neutralization) |

| Comparator Or Baseline | H-Gly-Gly-Gly-OH (Virtually insoluble in anhydrous DMF) |

| Quantified Difference | Orders of magnitude improvement in organic processability |

| Conditions | Ambient temperature, DMF with DIPEA neutralization |

High organic solubility allows buyers to integrate this building block directly into standard automated or solution-phase peptide synthesis workflows without solvent modification.

Bioconjugation Efficiency in Polysaccharide Functionalization

H-Gly-Gly-Gly-OEt.HCl is highly effective for the functionalization of biopolymers. In the DMT-mediated conjugation of glycine peptides to hyaluronic acid (HA), the use of triglycine ethyl ester hydrochloride allows for efficient amide bond formation at the HA carboxylates. The ethyl ester provides an optimal balance of steric accessibility and lipophilicity, achieving high degrees of substitution without the rapid premature hydrolysis sometimes observed with more labile methyl esters during the aqueous dialysis purification steps [1].

| Evidence Dimension | Conjugation stability during aqueous processing |

| Target Compound Data | H-Gly-Gly-Gly-OEt.HCl (Stable through multi-day aqueous dialysis) |

| Comparator Or Baseline | Methyl ester analogs (Higher susceptibility to premature hydrolysis) |

| Quantified Difference | Improved retention of C-terminal protection during aqueous workup |

| Conditions | Aqueous conjugation using DMT coupling agent, followed by multi-day dialysis |

Retaining the ester protection during aqueous bioconjugation is vital for downstream processing or sequential functionalization of biomaterials.

Compatibility with Radiopharmaceutical Chelator Assembly

The compound serves as an excellent labeling moiety for transition metal complexes. In proof-of-principle bioconjugation reactions, H-Gly-Gly-Gly-OEt.HCl has been successfully coupled in high yields to pentadentate thiocarbamoylbenzamidine complexes of Rhenium (Re) and Technetium (Tc). The ethyl ester protects the C-terminus from interfering with the metal coordination sphere, ensuring that the {MO}3+ core remains stable while the peptide chain is attached exclusively via the N-terminus [1].

| Evidence Dimension | Radiometal complex labeling yield and selectivity |

| Target Compound Data | H-Gly-Gly-Gly-OEt.HCl (High yield, selective N-terminal conjugation) |

| Comparator Or Baseline | Unprotected peptides (Risk of competitive C-terminal metal coordination) |

| Quantified Difference | High selectivity for target bioconjugate without metal displacement |

| Conditions | [ReO(L-COOH)] complex coupling in organic media |

For radiopharmaceutical developers, this specific protected form ensures that the targeting peptide does not disrupt the critical radionuclide coordination environment during synthesis.

Fragment-Based Liquid-Phase Peptide Synthesis (LPPS)

H-Gly-Gly-Gly-OEt.HCl is the ideal starting material for synthesizing longer glycine-rich structural peptides or peptidomimetics. By utilizing a pre-formed tripeptide block, chemists can significantly reduce the number of required coupling and deprotection steps, minimizing the risk of diketopiperazine formation that frequently plagues stepwise glycine couplings [1].

Development of Functionalized Hyaluronic Acid Biomaterials

For the production of advanced hydrogels and wound-healing matrices, this compound is used to functionalize hyaluronic acid via DMT-mediated coupling. The ethyl ester provides a stable hydrophobic handle that can either be retained to tune the biomaterial's degradation profile or subsequently hydrolyzed for further cross-linking [2].

Radiopharmaceutical Tracer Assembly

In the design of targeted molecular imaging agents, H-Gly-Gly-Gly-OEt.HCl acts as a highly reliable linker or targeting vector. It can be conjugated directly to diagnostic (Technetium-99m) or therapeutic (Rhenium-188) chelators without the risk of its C-terminus competitively binding the metal core during the synthesis phase [3].

Precursor for Transition-Metal Catalyzed C-H Functionalization

As a standardized, organic-soluble peptide sequence, it is utilized as a substrate in the development of novel Pd-catalyzed C-C cross-coupling methodologies. It allows researchers to perform late-stage alpha-arylation on the N-terminal glycine, generating libraries of unnatural peptides for drug discovery [4].

Application Fit Matrix

References

- [1] Houben-Weyl, '5 Methods for Protein Synthesis', Thieme-Connect.

- [2] K. E. B. et al., 'Hyaluronic acid conjugates of glycine peptides and L-tryptophan', ResearchGate, 2024.

- [3] A. B. et al., 'Rhenium and Technetium Complexes with Pentadentate Thiocarbamoylbenzamidines: Steps toward Bioconjugation', Inorganic Chemistry, ACS, 2015.

- [4] R. M. et al., 'C–C Cross-Coupling of N-Terminal Glycine Dipeptides Enabled by a Cationic Pd-Phosphine Catalyst', ACS Catalysis, 2026.

Explore Compound Types